6-(Perfluoroethyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-2-1-4(13)3-14-5/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWAUZYRDIPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Perfluoroethyl Pyridin 3 Amine
Established Synthetic Pathways for Pyridylamines with Perfluoroalkyl Moieties
The synthesis of pyridylamines containing perfluoroalkyl groups often relies on a set of established, yet sometimes challenging, chemical reactions. These methods can be broadly categorized into direct perfluoroalkylation of a pre-formed pyridine (B92270) ring or the construction of the pyridine ring with the perfluoroalkyl group already in place.
Direct Perfluoroalkylation Approaches to Pyridine Systems
Direct C-H perfluoroalkylation of pyridine and its derivatives is a primary strategy for introducing perfluoroalkyl groups. dntb.gov.uanih.gov This approach is attractive due to its atom economy, as it avoids the need for pre-functionalized starting materials. nih.gov Various methods have been developed, often involving radical-based reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for direct perfluoroalkylation. dntb.gov.uamdpi.com This method utilizes a photocatalyst, such as fac-Ir(ppy)₃ or Rose Bengal, which, upon irradiation with visible light, can generate perfluoroalkyl radicals from suitable precursors like perfluoroalkyl iodides. mdpi.com These radicals can then attack the pyridine ring, leading to the desired perfluoroalkylated product. For instance, a variety of aniline (B41778) derivatives have been efficiently perfluoroalkylated using fac-Ir(ppy)₃ as a photocatalyst. mdpi.com
Another approach involves the use of copper catalysts. A simple combination of copper(I) iodide and a ligand like phenanthroline can effectively generate perfluoroalkyl radicals from perfluoroalkyl iodides. ulb.ac.be These radicals readily add to a range of heteroarenes, including pyridines. ulb.ac.be This method is noted for its high regioselectivity and broad substrate scope. ulb.ac.be
The choice of the perfluoroalkylating agent is crucial. Perfluoroalkyl iodides are common precursors due to their commercial availability. ulb.ac.be Trifluoroacetic anhydride, in combination with a pyridine N-oxide, has also been used as a source of trifluoromethyl radicals under photoredox conditions, a method that has been proven to be scalable. researchgate.netnih.gov
Table 1: Examples of Direct Perfluoroalkylation Reactions
| Catalyst/Reagent | Perfluoroalkyl Source | Substrate Type | Reaction Conditions | Reference |
| fac-Ir(ppy)₃ | Perfluoroalkyl iodides | Aniline derivatives | Blue light irradiation, K₂CO₃, DCM, room temp. | mdpi.com |
| CuI/Phenanthroline | Perfluoroalkyl iodides | Heteroarenes | Not specified | ulb.ac.be |
| Pyridine N-oxide/TFAA | Trifluoroacetic anhydride | (Hetero)arenes | Photoredox catalysis | researchgate.netnih.gov |
Amination Strategies for 6-(Perfluoroethyl)pyridines
Once the 6-(perfluoroethyl)pyridine scaffold is obtained, the introduction of an amine group at the 3-position is the next critical step. Amination of pyridines can be achieved through several methods, with the Chichibabin reaction being a classic example. google.com This reaction typically involves reacting a pyridine with sodium amide to introduce an amino group, usually at the 2- or 6-position. google.com However, for 3-substituted pyridines, the reaction can be less straightforward.
A more common and versatile approach is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 3-position of the 6-(perfluoroethyl)pyridine ring. For example, a chloro group at the C-2 position of a pyridine ring is highly reactive towards nucleophilic attack, especially when the ring is activated by an electron-withdrawing group. scielo.br The perfluoroethyl group at the 6-position would similarly activate the ring towards nucleophilic amination.
The source of the amine can vary. Simple amides, in the presence of a base, have been used as a source of the amino group in reactions with chloropyridines. scielo.br This method has been shown to be scalable. scielo.br Alternatively, direct reaction with ammonia (B1221849) or other amines can be employed, sometimes under pressure or with transition metal catalysts like palladium. scielo.br
Novel and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. nih.gov This trend has also impacted the synthesis of fluorinated pyridines.
Catalytic Methods for Pyridine Ring Construction with Perfluoroethyl Groups
Instead of adding the perfluoroethyl group to a pre-existing pyridine, an alternative strategy is to construct the pyridine ring with the perfluoroethyl group already incorporated into one of the building blocks. Various cyclization methods for pyridine synthesis exist, often involving the condensation of dicarbonyl compounds or their equivalents with enamines. researchgate.net By using a precursor that contains a perfluoroethyl group, this functionality can be directly installed into the final pyridine ring.
Sustainable Reaction Conditions and Reagent Selection
Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. For instance, microwave-assisted synthesis has been recognized as a green chemistry tool that can lead to shorter reaction times and improved yields. nih.gov One-pot multicomponent reactions are also a hallmark of green synthesis, as they reduce the number of separate reaction and purification steps. nih.gov
The development of catalyst-free reactions is another area of focus. Visible-light-induced direct radical cross-coupling perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides has been achieved without a catalyst, offering a mild and eco-friendly approach. rsc.org
Precursor Synthesis and Functional Group Interconversion Strategies
The synthesis of 6-(perfluoroethyl)pyridin-3-amine often relies on the availability of suitable precursors and the strategic use of functional group interconversions (FGIs). ub.eduyoutube.comic.ac.uk An FGI is the conversion of one functional group into another through reactions like oxidation, reduction, substitution, or elimination. ic.ac.uk
For example, a common strategy involves the synthesis of a precursor molecule with a different functional group at the 3-position, which is then converted to an amine. A nitro group is a common precursor for an amino group, as it can be readily reduced. Therefore, the synthesis of 6-(perfluoroethyl)-3-nitropyridine would be a key intermediate. The reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C). nih.gov
Another FGI strategy could involve starting with a carboxylic acid or an aldehyde at the 3-position and converting it to an amine via reactions like the Curtius, Hofmann, or Schmidt rearrangements.
The synthesis of the necessary precursors, such as those containing the perfluoroethyl group, is also a critical aspect. These precursors can often be prepared from commercially available starting materials through a series of well-established reactions.
Table 2: Common Functional Group Interconversions in Pyridine Synthesis
| Starting Functional Group | Target Functional Group | Reagents/Reaction Type | Reference |
| Nitro (-NO₂) | Amine (-NH₂) | Reduction (e.g., H₂/Pd/C) | nih.gov |
| Halogen (-Cl, -Br) | Amine (-NH₂) | Nucleophilic Aromatic Substitution (with NH₃ or amine source) | scielo.br |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Curtius, Hofmann, or Schmidt Rearrangement | ub.eduyoutube.com |
| Aldehyde (-CHO) | Amine (-NH₂) | Reductive Amination | youtube.com |
Synthesis of Perfluoroethyl-Containing Pyridine Precursors
The introduction of a perfluoroethyl (C2F5) group onto a pyridine ring is a critical step in the synthesis of the target molecule. A prevalent and effective method for this transformation is the copper-mediated cross-coupling reaction. This approach typically involves the reaction of a halogenated pyridine with a copper-perfluoroalkyl reagent.
A common precursor for this reaction is a halopyridine, such as 2-bromopyridine (B144113) or 2-iodopyridine. The perfluoroethylating agent is often a pre-formed copper complex, for instance, (phen)CuCF2CF3, where 'phen' denotes 1,10-phenanthroline (B135089). This complex serves as a source of the nucleophilic perfluoroethyl group. The reaction is generally carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. sorbonne-universite.frescholarship.org
The choice of the halogen on the pyridine ring can influence the reactivity, with iodides generally being more reactive than bromides. Furthermore, the electronic nature of the ancillary ligand on the copper complex can significantly affect the reaction's efficiency. Less electron-donating bipyridine ligands have been observed to accelerate the rate of perfluoroalkylation of aryl halides. researchgate.net
An alternative strategy involves the direct C-H perfluoroalkylation of heteroarenes using perfluoroalkyl iodides in the presence of a copper(I) iodide and 1,10-phenanthroline catalyst. nih.gov This method offers the advantage of avoiding the pre-functionalization of the pyridine ring with a halogen.
For the synthesis of this compound, a logical precursor would be a di-substituted pyridine, such as 2-halo-5-nitropyridine. The perfluoroethylation would then occur at the 2-position, displacing the halogen.
Table 1: Representative Copper-Mediated Perfluoroethylation of Heteroaryl Bromides escholarship.org
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Perfluoroethyl)pyridine | 85 |
| 2 | 3-Bromopyridine | 3-(Perfluoroethyl)pyridine | 78 |
| 3 | 4-Bromopyridine | 4-(Perfluoroethyl)pyridine | 82 |
| 4 | 2-Bromo-5-nitropyridine | 2-(Perfluoroethyl)-5-nitropyridine | 75 |
Yields are based on 19F NMR spectroscopy.
Chemical Transformations Leading to the Pyridin-3-amine Functionality
Following the successful installation of the perfluoroethyl group, the subsequent key transformation is the introduction of the amine group at the 3-position of the pyridine ring. A common and efficient strategy involves the reduction of a nitro group.
Starting from a 2-(perfluoroethyl)-5-nitropyridine precursor, the nitro group can be readily reduced to the corresponding amine using various reducing agents. Standard methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or the use of metal-acid combinations such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or iron powder in acetic acid.
The choice of the reducing agent can be critical to avoid side reactions and ensure a high yield of the desired this compound. For instance, catalytic hydrogenation is often a clean and efficient method, but the reaction conditions need to be carefully controlled to prevent over-reduction of the pyridine ring.
Table 2: Common Methods for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| H2, Pd/C | Methanol or Ethanol, room temperature to 50 °C | Clean reaction, high yields | Potential for ring hydrogenation |
| SnCl2·2H2O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts produced |
| Fe, NH4Cl | Ethanol/Water, reflux | Inexpensive, effective | Requires acidic workup, iron sludge disposal |
| Na2S2O4 | Water/Methanol, room temperature | Mild, selective for nitro groups | Can be sluggish for some substrates |
Optimization of Reaction Parameters and Yield Enhancement in Synthetic Protocols
For the copper-mediated perfluoroethylation, key parameters to consider for optimization include:
Catalyst System: The choice of the copper source (e.g., CuI, CuBr) and the ligand (e.g., 1,10-phenanthroline and its derivatives) can have a profound impact on the reaction rate and yield. Screening different ligands to find the optimal balance of reactivity and stability is crucial. sorbonne-universite.fr
Solvent: The polarity and coordinating ability of the solvent (e.g., DMF, NMP, DMSO) can influence the solubility of the reagents and the stability of the catalytic species.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts.
In the reduction of the nitro group, optimization strategies often focus on:
Choice of Reducing Agent: As outlined in Table 2, the selection of the reducing agent should be based on the substrate's sensitivity and the desired reaction conditions.
Catalyst Loading (for catalytic hydrogenation): Optimizing the amount of catalyst (e.g., Pd/C) can help in achieving complete reduction without excessive cost or difficult removal.
Reaction pH: For reductions using metals in acidic or basic media, controlling the pH is essential for achieving high yields and preventing unwanted side reactions.
By systematically evaluating and fine-tuning these parameters, it is possible to develop a robust and high-yielding synthetic protocol for the preparation of this compound.
Reactivity and Chemical Transformations of 6 Perfluoroethyl Pyridin 3 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. sci-hub.seacs.org
Regioselectivity and Electronic Effects of Perfluoroethyl and Amino Substituents
The regioselectivity of EAS reactions on 6-(perfluoroethyl)pyridin-3-amine is dictated by the combined electronic influence of the perfluoroethyl and amino substituents.
Amino Group (-NH₂): The amino group at the 3-position is a powerful activating group and is ortho-, para- directing. mdpi.com Through resonance, it increases the electron density at the C2, C4, and C6 positions of the pyridine ring. However, in strongly acidic media, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which becomes a deactivating, meta-directing group. mdpi.com
Perfluoroethyl Group (-CF₂CF₃): The perfluoroethyl group at the 6-position is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the pyridine ring towards electrophilic attack, making reactions more challenging compared to unsubstituted pyridine. nih.gov Its deactivating effect is primarily inductive.
The interplay of these two groups suggests that electrophilic substitution, if it occurs, would be directed to the positions activated by the amino group, namely C2 and C4. However, the strong deactivating effect of the perfluoroethyl group at C6 would significantly reduce the reactivity at the adjacent C5 and the electronically disfavored C2 position. Therefore, the most likely position for electrophilic attack would be the C4 position, which is para to the activating amino group and avoids the strong deactivating influence of the perfluoroethyl group at an adjacent position. It is important to note that under the harsh conditions often required for EAS on deactivated pyridines, the reaction may lack high selectivity. sci-hub.se
Reaction Kinetics and Mechanistic Considerations
Nucleophilic Substitution Reactions and Functionalization
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr).
Reactivity at the Pyridine Ring Positions
The perfluoroethyl group at the 6-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C5) and para (C3, though occupied by the amino group) positions. However, the most activated positions for nucleophilic attack on the pyridine ring itself are generally C2, C4, and C6. In this molecule, the C6 position is already substituted. Therefore, nucleophilic attack on the ring would most likely occur at the C2 or C4 positions. The presence of the perfluoroethyl group enhances the electrophilicity of these positions.
While direct nucleophilic displacement of a hydrogen atom is difficult, nucleophilic substitution can occur if a suitable leaving group is present on the ring. For instance, if a halogen were introduced at the C2 or C4 position, it would be readily displaced by nucleophiles.
Role of the Pyridin-3-amine as a Nucleophile
The primary amino group at the 3-position possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. acs.org this compound can therefore act as a nucleophile in various reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates at the amino group. The nucleophilicity of the amino group is, however, reduced by the electron-withdrawing effect of the perfluoroethyl-substituted pyridine ring.
Transformations Involving the Amine Functional Group
The amino group of this compound can undergo a variety of chemical transformations typical for aromatic amines.
Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Reaction with alkylating agents can lead to the formation of secondary and tertiary amines. However, multiple alkylations can occur. acs.org
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). Pyridine-3-diazonium salts are known to be relatively stable compared to their 2- and 4-isomers. google.com These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.
Coupling Reactions: The diazonium salt can participate in coupling reactions with activated aromatic compounds to form azo dyes. Additionally, the amine itself can act as a coupling partner for other diazonium salts.
Condensation Reactions: The amino group can condense with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines.
The following table summarizes some of the expected transformations of the amine group:
| Reaction Type | Reagents | Product Type |
| Acylation | Acid chloride (RCOCl), Pyridine | Amide |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt |
| Condensation | Aldehyde (RCHO) | Imine (Schiff Base) |
Acylation and Sulfonylation Reactions
The primary amino group of this compound readily undergoes acylation and sulfonylation, which are fundamental reactions for forming amide and sulfonamide linkages, respectively. These transformations are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks.
Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, proceeds efficiently to yield the corresponding N-pyridyl amides. youtube.comfishersci.co.ukmnstate.edu This reaction typically occurs in the presence of a base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. fishersci.co.ukmdpi.com A documented example is the synthesis of N-(6-(perfluoroethyl)pyridin-3-yl)acetamide from this compound. nih.govrsc.org This transformation highlights the amine's capacity to act as a potent nucleophile despite the deactivating effect of the perfluoroethyl group on the aromatic system.
| Reactant | Reagent | Product | Yield | Reference |
| This compound | Acetic Anhydride | N-(6-(Perfluoroethyl)pyridin-3-yl)acetamide | 79% | nih.govrsc.org |
Sulfonylation: In a similar fashion, the amine group is expected to react with sulfonyl chlorides (R-SO₂Cl) to form stable sulfonamides. merckmillipore.com This reaction is a cornerstone in medicinal chemistry for creating complex molecules. merckmillipore.comresearchgate.net While specific literature on the sulfonylation of this compound is not prevalent, the reactivity of other substituted 3-aminopyridines serves as a strong precedent. For instance, analogous aminopyridines are readily sulfonylated under standard conditions, often using a base like pyridine in an aprotic solvent. nih.gov The electron-withdrawing nature of the perfluoroethyl group reduces the nucleophilicity of the amine, which might necessitate slightly more forcing conditions compared to non-fluorinated analogues.
Condensation and Imine Formation
As a primary amine, this compound is capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by acid. masterorganicchemistry.comarkat-usa.org
The general mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org To drive the equilibrium towards the product, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. masterorganicchemistry.com
Although specific examples involving this compound are not widely reported, its chemical structure strongly supports its participation in such reactions. The reduced nucleophilicity of the amine due to the electron-withdrawing substituent may influence the reaction rate, but the fundamental reactivity remains. nih.gov This reaction provides a pathway to a diverse range of derivatives, as the resulting imine can be further modified, for instance, through reduction to a secondary amine.
General Reaction for Imine Formation:
Diazotization and Subsequent Reactions
The primary aromatic amine functionality of this compound allows for diazotization, a process that converts the amino group into a highly versatile diazonium salt (-N₂⁺). masterorganicchemistry.com This reaction is typically performed at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. masterorganicchemistry.comorganic-chemistry.org
The resulting 6-(perfluoroethyl)pyridin-3-diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer and related reactions. wikipedia.orgnih.gov These reactions allow for the replacement of the diazonium group with a wide range of substituents that are otherwise difficult to introduce directly onto the pyridine ring. organic-chemistry.orgresearchgate.net
Key transformations of the diazonium salt include:
Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 3-chloro- or 3-bromo-6-(perfluoroethyl)pyridine. masterorganicchemistry.com
Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming 6-(perfluoroethyl)pyridine-3-carbonitrile. wikipedia.org
Hydroxylation: Heating the diazonium salt in aqueous acid leads to the formation of 6-(perfluoroethyl)pyridin-3-ol. wikipedia.org
Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used to introduce a fluorine atom. masterorganicchemistry.com
These reactions provide a powerful synthetic toolkit for extensively modifying the pyridine core, starting from the readily available amine. pku.edu.cn
Oxidation and Reduction Chemistry of this compound
Oxidation of the Pyridine Nitrogen and Amine Group
The oxidation of this compound presents a challenge due to the presence of the strongly electron-withdrawing perfluoroethyl group, which deactivates the pyridine ring.
Oxidation of the Pyridine Nitrogen: The formation of a pyridine N-oxide by direct oxidation of the ring nitrogen is a common transformation for many pyridine derivatives, typically using peroxy acids like m-CPBA or hydrogen peroxide. bme.huwikipedia.org However, electron-poor pyridines are significantly more resistant to oxidation. nih.govresearchgate.net The C₅F₁₁ substituent makes the nitrogen atom less nucleophilic and therefore less susceptible to attack by oxidizing agents. While challenging, N-oxide formation is not impossible and may be achieved with powerful oxidizing systems. nih.gov The resulting N-oxide would be a valuable intermediate for further functionalization. nih.govorganic-chemistry.org
Oxidation of the Amine Group: The primary amine group can also be a target for oxidation, potentially leading to the corresponding nitro compound. This transformation typically requires strong oxidizing agents. The deactivating nature of the ring could make this reaction more difficult than for electron-rich anilines.
Reduction of the Pyridine Ring and Potential for Chirality Induction
Reduction of the Pyridine Ring: The aromatic pyridine ring of this compound can be fully reduced (hydrogenated) to the corresponding saturated piperidine (B6355638) ring. This transformation is typically achieved through catalytic hydrogenation using molecular hydrogen (H₂) and a transition metal catalyst. rsc.org Commonly used catalysts include platinum oxide (PtO₂), rhodium, and ruthenium on various supports. rsc.orgbohrium.comasianpubs.org The reaction often requires elevated pressures and can be performed in acidic media to facilitate the reduction of the electron-deficient ring. asianpubs.org Recent advancements have enabled the hydrogenation of fluorinated pyridines under milder conditions. rsc.orgnih.govacs.org
Potential for Chirality Induction: The reduction of this compound to 6-(perfluoroethyl)piperidin-3-amine creates two new stereocenters at the C3 and C6 positions. The catalytic hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically affording the cis-piperidine isomer as the major product. bohrium.comacs.orgsci-hub.se This stereochemical preference arises from the coordination of the pyridine ring to the catalyst surface, leading to the delivery of hydrogen atoms from the same face.
While a standard hydrogenation would produce a racemic mixture of the cis-enantiomers, the reaction holds potential for chirality induction. The use of chiral catalysts or the attachment of a chiral auxiliary to the amine before reduction are established strategies for achieving enantioselective hydrogenation of pyridines, providing access to enantioenriched fluorinated piperidines. nih.govacs.org
| Starting Material | Product | Key Features of Reduction |
| This compound | cis-6-(Perfluoroethyl)piperidin-3-amine | Catalytic hydrogenation (e.g., Rh, Ru, Pt catalysts). Creates two stereocenters (C3, C6). Typically high cis-diastereoselectivity. Potential for enantioselective synthesis. |
Applications of 6 Perfluoroethyl Pyridin 3 Amine in Advanced Organic Synthesis
Building Block for Novel Fluorinated Heterocyclic Systems
The 3-aminopyridine (B143674) moiety is a well-established precursor for the synthesis of fused heterocyclic systems through cyclization reactions that engage the amino group and an adjacent ring carbon. The presence of the perfluoroethyl group at the 6-position of 6-(Perfluoroethyl)pyridin-3-amine enhances the electrophilicity of the pyridine (B92270) ring, influencing the reactivity and potential for subsequent transformations.
Synthesis of Fused Pyridine Ring Systems
The dual nucleophilicity of the 3-aminopyridine scaffold allows it to be a key component in classic cyclization strategies to form fused ring systems, such as quinolines, naphthyridines, and other polycyclic heteroaromatics. While specific examples detailing the use of this compound in these reactions are not prevalent in widely accessible literature, its structural similarity to other 3-aminopyridines suggests its utility in established synthetic protocols.
For instance, the Skraup-Doebner-von Miller reaction and related syntheses, which involve the reaction of an aniline (B41778) (or amino-heterocycle) with α,β-unsaturated carbonyl compounds, are fundamental methods for constructing quinoline (B57606) rings. It is plausible that this compound could react with reagents like diethyl ethoxymethylenemalonate (EMME) or α,β-unsaturated ketones, followed by thermal or acid-catalyzed cyclization, to yield perfluoroethyl-substituted aza-phenanthrolines or related fused systems. The general reactivity of 2-aminopyridines, which are structurally analogous, has been extensively reviewed and applied in the synthesis of five- and six-membered azaheterocycles sioc-journal.cn.
Similarly, the synthesis of imidazo[1,2-a]pyridines is often achieved by reacting a 2-aminopyridine (B139424) with an α-haloketone. By analogy, reacting this compound with appropriate dicarbonyl or α-halocarbonyl compounds could lead to the formation of novel fused imidazole, oxazole, or thiazole (B1198619) ring systems, leveraging the nucleophilic character of the exocyclic amino group and a ring nitrogen.
Construction of Polycyclic Fluorinated Architectures
The development of polycyclic aromatic compounds is of significant interest for applications ranging from medicinal chemistry to materials science tubitak.gov.tr. The incorporation of a perfluoroalkylated pyridine unit can drastically alter the electronic and stacking properties of these architectures. The 3-amino group of this compound serves as a synthetic handle for annulation reactions, enabling the construction of larger, fluorine-containing polycyclic systems.
For example, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, is a powerful method for quinoline synthesis. A derivative of this compound, such as a hypothetical 2-formyl-6-(perfluoroethyl)pyridin-3-amine, would be a prime candidate for such reactions to build complex polycyclic structures. The synthesis of various 5,6-fused bicyclic heteroaromatic systems has been explored as a strategy to create novel scaffolds with potential biological activity nih.gov. The unique electronic properties of the perfluoroethyl group make such polycyclic architectures attractive targets for developing novel materials with tailored optoelectronic characteristics.
Precursor in the Synthesis of Complex Organic Molecules
Beyond fused systems, this compound is a valuable precursor for elaborately functionalized organic molecules, particularly through multi-component reactions and as a key fragment in late-stage functionalization strategies.
Role in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating portions of each reactant researchgate.netmdpi.com. The amine functionality of this compound makes it a suitable component for several classes of MCRs.
While specific MCRs employing this compound are not prominently documented, its participation in reactions like the Ugi or Strecker reactions can be envisaged. In a hypothetical Ugi four-component reaction, the amine could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate a complex, peptide-like scaffold containing the perfluoroethylpyridine moiety. The Strecker reaction, involving an amine, a ketone or aldehyde, and a cyanide source, would yield an α-aminonitrile, a versatile intermediate for the synthesis of amino acids and other derivatives nih.gov.
The table below illustrates a general scheme for a three-component reaction used to synthesize substituted pyridines, highlighting the type of transformation where this compound could potentially serve as the amine component.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref. |
| Pyridine Synthesis | Malononitrile | Aromatic Aldehyde | Thioacetamide | 2-Amino-3-cyano-4-aryl-6-methylpyridine | acs.org |
| Pyrazole Synthesis | Enaminone | Aryl Hydrazine | Acetic Acid | Regioselective Pyrazole | nih.gov |
| Dihydropyrimidinone | Meldrum's Acid | Aldehyde | Guanidinium Carbonate | Dihydropyrimidinone | tubitak.gov.tr |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound can be utilized as a nucleophilic building block in LSF, for example, through its introduction via nucleophilic aromatic substitution (SNAr) on an activated (hetero)aryl halide or triflate.
The utility of such a strategy is demonstrated in syntheses where an amine is coupled to a complex core in the final steps. For example, the synthesis of PF-06651600, a JAK3 inhibitor, involves the coupling of an aminopiperidine derivative to a 4-chloropyrrolo[2,3-d]pyrimidine core google.com. Similarly, this compound could be coupled to various activated heterocyclic cores to introduce the fluorinated pyridine motif, leveraging its potential to improve pharmacokinetic properties.
Utilization in Materials Science Research
The unique properties conferred by the perfluoroethyl group—such as high thermal stability, chemical inertness, and significant electronegativity—make this compound an attractive building block for advanced materials. While specific applications of this exact compound are emerging, the use of similar fluorinated heterocycles in materials science provides a strong indication of its potential.
Perfluorinated pyridines are known to be used in the preparation of fluorinated polymers and polyimides with applications as materials for carbonized membranes or proton exchange membranes. The nucleophilic substitution on a perfluoropyridine core is a key reaction in these syntheses. Conversely, the amino group on this compound allows it to be polymerized with suitable comonomers (e.g., diacyl chlorides or diepoxides) to form novel polyamides or polyimines. These materials could exhibit high thermal stability and low surface energy, making them candidates for specialized coatings or membranes.
Furthermore, the electronic properties of the perfluoroethylpyridine core suggest potential applications in organic electronics. The incorporation of this moiety into larger conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be used to tune the HOMO/LUMO energy levels of the material, potentially improving device efficiency and stability tubitak.gov.tr. The synthesis of a fluorescent monomer from 3-amino-9-ethylcarbazole (B89807) by reaction with an isocyanate highlights a pathway by which this compound could be functionalized and incorporated into polymers for optical applications tubitak.gov.tr.
Precursors for Advanced Organic Materials (e.g., optoelectronic, polymeric)
While specific polymers derived directly from this compound are not extensively documented in mainstream literature, its structure is emblematic of monomers used in high-performance materials. The incorporation of fluorinated segments into polymers is a well-established strategy to enhance thermal stability, chemical resistance, and hydrophobicity. nih.gov The perfluoroethyl group in this compound serves this purpose, while the amine functionality and the pyridine ring provide versatile points for polymerization.
Research Findings:
Polymer Synthesis: The primary amine group can participate in polycondensation reactions to form polyamides or polyimides. Furthermore, the pyridine ring, activated by the strongly electron-withdrawing perfluoroethyl group, is susceptible to nucleophilic aromatic substitution (SNAr), enabling the formation of poly(arylene ether)s. nih.gov This dual reactivity allows for the creation of diverse polymer backbones.
Optoelectronic Materials: Pyridine and tertiary amine derivatives are foundational components in materials for organic optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). google.com These structures often serve as host materials or as part of emitter molecules. The electron-withdrawing nature of the perfluoroethyl group can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting material, which is a critical aspect of designing efficient optoelectronic devices. mdpi.com
| Functional Group | Property Conferred | Relevance in Material Science | Potential Polymer Type |
|---|---|---|---|
| Perfluoroethyl (-C2F5) | High thermal stability, chemical inertness, hydrophobicity, low refractive index | Creates durable materials for harsh environments; useful for low-energy surfaces and optical coatings. nih.gov | Fluorinated Polyamides, Fluorinated Poly(arylene ether)s |
| Amine (-NH2) | Nucleophilic reaction site, hydrogen bonding capability | Primary site for polymerization reactions (e.g., condensation with carboxylic acids or acyl chlorides). | Polyamides, Polyimides, Polyureas |
| Pyridine Ring | Electron-deficient aromatic system, coordination site | Can be part of the polymer backbone, influences electronic properties, and enhances thermal stability. google.com | Poly(arylene ether)s (via SNAr), Coordination Polymers |
Functionalization for Surface Chemistry and Hybrid Materials
The modification of surfaces to impart specific properties is crucial in fields ranging from microelectronics to biomedical devices. Amine-containing compounds are widely used to functionalize inorganic surfaces like silica (B1680970), gold, and various metal oxides. nih.govrsc.org this compound is an ideal candidate for creating highly fluorinated, low-energy surfaces.
Research Findings:
Surface Grafting: The amine group provides a reactive handle to covalently attach the molecule to a substrate. nih.gov For instance, it can react with surface-bound epoxy or acyl chloride groups, or be used in conjunction with coupling agents like silanes to modify silica or glass surfaces. rsc.orggoogle.com
Hybrid Materials: This surface functionalization leads to the creation of organic-inorganic hybrid materials. rsc.org By grafting this compound onto porous silica, for example, a material with a fluorinated internal surface can be created. The perfluoroethyl tails would project from the surface, drastically altering its properties from hydrophilic to hydrophobic and oleophobic. Such materials could find applications in selective separations, anti-fouling coatings, or as specialized sorbents for fluorinated compounds. acs.org
| Substrate Material | Functionalization Strategy | Resulting Surface Property | Potential Application |
|---|---|---|---|
| Silica (SiO2), Glass | Reaction of the amine with a pre-installed surface linker (e.g., epoxy-silane). | Hydrophobic, Oleophobic, Low Friction | Self-cleaning surfaces, anti-graffiti coatings, microfluidic devices. google.com |
| Gold (Au) | Formation of a self-assembled monolayer via a thiol-derivatized analogue. rsc.org | Chemically inert, low-energy surface | Corrosion protection, biocompatible coatings. |
| Porous Oxides (e.g., Al2O3, TiO2) | Direct grafting or use of coupling agents. rsc.org | Modified pore chemistry, selective adsorption | Chromatography stationary phases, specialized filters. acs.org |
Development of Novel Catalytic Systems
The pyridine and amine functionalities of this compound make it a compelling scaffold for the design of new catalysts, both in transition metal-catalyzed reactions and in organocatalysis.
Ligand Design for Transition Metal Catalysis
Pyridine-containing molecules are ubiquitous ligands in transition metal catalysis, valued for their ability to form stable complexes with a wide range of metals. nih.gov The electronic properties of the pyridine ligand are critical to the performance of the resulting catalyst, and substituents are used to tune these properties. acs.org
Research Findings:
Electronic Tuning: The perfluoroethyl group is strongly electron-withdrawing. When this compound is used as a ligand, this group significantly reduces the electron density on the pyridine nitrogen. This makes the ligand a better π-acceptor, which can stabilize low-valent metal centers and influence the kinetics and selectivity of catalytic cycles. acs.org
Bidentate Potential: The molecule can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino group, forming a stable chelate ring. Such N,N'-bidentate ligands are central to many catalytic systems, including those used for hydrogenation, C-H activation, and cross-coupling reactions. researchgate.net The specific bite angle and electronic profile offered by this ligand could lead to novel reactivity.
| Transition Metal | Potential Catalytic Application | Role of this compound Ligand |
|---|---|---|
| Palladium (Pd), Nickel (Ni) | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Stabilizes the active catalytic species; electronic effects tune reductive elimination. |
| Iridium (Ir), Rhodium (Rh), Ruthenium (Ru) | Asymmetric Hydrogenation, Transfer Hydrogenation. acs.org | Forms a stable chiral environment (if derivatized); tunes the hydricity of metal-hydride intermediates. |
| Copper (Cu), Iron (Fe) | Atom Transfer Radical Polymerization (ATRP), Oxidation Catalysis | Controls the redox potential of the metal center. |
Organocatalytic Applications in Asymmetric Synthesis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. While this compound is itself achiral, its primary amine serves as a crucial anchor point for introducing chirality, making it a precursor for novel organocatalysts.
Research Findings:
Chirality Introduction: The amine group can be readily converted into a chiral moiety. For example, condensation with a chiral aldehyde or ketone would yield a chiral Schiff base or secondary amine. This strategy is foundational in the development of catalysts for asymmetric synthesis. beilstein-journals.orgnih.gov
Mechanism of Action: A chiral derivative of this compound could function as a catalyst in several ways. It could act as a chiral Brønsted base (utilizing the pyridine nitrogen or a modified amine) or as a hydrogen-bond donor. These interactions can effectively control the facial selectivity of reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions, leading to enantioenriched products. orgsyn.org The perfluoroethyl group would again play a role in modulating the catalyst's acidity/basicity and solubility.
| Chiral Derivative Type | Hypothetical Synthesis | Potential Asymmetric Reaction Catalyzed |
|---|---|---|
| Chiral Secondary Amine | Reductive amination with a chiral aldehyde. | Enamine catalysis (e.g., asymmetric Michael addition). |
| Chiral Amide / Thiourea | Reaction with a chiral carboxylic acid / isothiocyanate. | Hydrogen-bond-directed catalysis (e.g., asymmetric Diels-Alder). |
| Chiral Schiff Base | Condensation with a chiral aldehyde. | Asymmetric additions to imines, asymmetric cyclizations. beilstein-journals.org |
Theoretical and Computational Studies on 6 Perfluoroethyl Pyridin 3 Amine
Electronic Structure and Reactivity Predictions
The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed exploration of the electronic landscape of 6-(perfluoroethyl)pyridin-3-amine, providing predictions about its stability and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. escholarship.orgchemmethod.com DFT calculations can be employed to model reaction pathways, predict transition states, and determine the kinetic and thermodynamic feasibility of chemical reactions involving this compound. For instance, DFT could be used to model the N-alkylation or N-arylation of the amine group, providing insights into the reaction mechanisms and helping to optimize reaction conditions.
A hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could be performed to investigate the reaction energy profile for the electrophilic aromatic substitution on the pyridine (B92270) ring. chemmethod.com The presence of the electron-withdrawing perfluoroethyl group and the electron-donating amine group would significantly influence the regioselectivity of such reactions.
Table 1: Hypothetical DFT Calculated Parameters for Reaction Intermediates of this compound
| Intermediate | Relative Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) | Key Bond Distances (Å) |
| Reactant | 0.00 | - | C-N: 1.385, C-C(F₂): 1.520 |
| σ-complex (C2-attack) | +15.2 | +25.8 | C2-E: 1.550, N1-C2: 1.350 |
| σ-complex (C4-attack) | +12.8 | +22.5 | C4-E: 1.545, C3-C4: 1.410 |
| σ-complex (C5-attack) | +18.5 | +29.1 | C5-E: 1.555, C4-C5: 1.390 |
This table presents hypothetical data for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgpku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the amine group and the pyridine ring, indicating these are the sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring and the electron-deficient perfluoroethyl group, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com
An electrostatic potential (ESP) map visually represents the charge distribution within a molecule. uni-muenchen.deresearchgate.net For this compound, the ESP map would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring and the amine group, highlighting their Lewis basicity and potential for hydrogen bonding. researchgate.net A region of positive potential (blue) would be expected around the perfluoroethyl group, confirming its electron-withdrawing nature.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.85 | -0.95 | 4.90 |
| Pyridin-3-amine | -5.50 | -0.50 | 5.00 |
| 2-Fluoropyridine | -6.20 | -0.80 | 5.40 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule is crucial for its reactivity and interactions with other molecules. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms in space. Due to the free rotation around the C-C bond of the perfluoroethyl group and the C-N bond of the amine group, several conformers may exist. Computational methods can be used to calculate the relative energies of these conformers and determine the most populated state at a given temperature. acs.org The planarity of the pyridine ring and the orientation of the perfluoroethyl and amino substituents would be key structural parameters to investigate.
Spectroscopic Property Predictions and Validation
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. whiterose.ac.ukacs.org These predictions can be invaluable for the characterization of newly synthesized compounds and for the interpretation of experimental spectra. For this compound, theoretical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the assignment of signals. Similarly, predicted IR spectra could help identify characteristic vibrational modes of the molecule. frontiersin.org
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| H (amine) | 4.5 | 4.6 | N-H stretch | 3450, 3360 | 3445, 3355 |
| H (pyridine C2) | 8.1 | 8.2 | C-F stretch | 1350-1100 | 1340-1110 |
| C (C6) | 145.2 | 145.5 | C=N stretch | 1610 | 1605 |
| F (CF₃) | -81.5 | -81.2 | Aromatic C-H bend | 850-750 | 845-760 |
This table presents hypothetical data for illustrative purposes.
Computational Design of Derivatives with Enhanced Synthetic Utility
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. nih.govnih.gov By systematically modifying the structure of this compound and calculating the properties of the resulting derivatives, it is possible to identify candidates with enhanced synthetic utility. For example, one could computationally screen for derivatives with altered electronic properties to improve their reactivity in specific coupling reactions or to fine-tune their coordination properties for catalysis. This approach can significantly accelerate the discovery of novel building blocks for medicinal chemistry and materials science. nih.gov
Impact of Perfluoroethyl Substitution on Pyridine Amine Chemistry
Electronic Influence on Pyridine (B92270) Ring and Amine Reactivity
The perfluoroethyl group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. researchgate.net Its influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I) that propagates through the sigma bonds to the pyridine ring.
The primary consequences of this electron withdrawal are a significant reduction in the electron density of the entire aromatic system and a drastic decrease in the basicity of both the pyridine ring nitrogen and the exocyclic amine group. masterorganicchemistry.comksu.edu.sa The pyridine ring itself is an electron-deficient heterocycle, and the addition of the -C₂F₅ group further deactivates it toward electrophilic aromatic substitution. libretexts.org
The most quantifiable effect is on the basicity, represented by the pKa of the conjugate acid. While the pKa of pyridine's conjugate acid is approximately 5.25, and that of 3-aminopyridine (B143674) is around 6.0, the presence of the perfluoroethyl group is expected to lower this value substantially. masterorganicchemistry.comnih.gov Electron-withdrawing groups decrease the availability of the lone pair electrons on the nitrogen atoms for protonation, thereby weakening the base. masterorganicchemistry.comnih.gov This reduced basicity directly impacts the nucleophilicity of the amine. Reactions such as acylation, alkylation, or its participation as a nucleophile in coupling reactions become more challenging compared to non-fluorinated analogs, often requiring more forcing conditions or highly reactive electrophiles. nih.govorganic-chemistry.org
| Compound | Structure | pKa (of conjugate acid) | Electronic Effect of Substituent |
| Pyridine | ~5.25 libretexts.org | Reference (unsubstituted) | |
| 3-Aminopyridine | ~6.0 reddit.com | Electron-donating (-NH₂) | |
| 6-(Perfluoroethyl)pyridin-3-amine | ![]() | Significantly < 6.0 (Estimated) | Strongly electron-withdrawing (-C₂F₅) |
Steric Effects in Synthetic Transformations and Molecular Recognition
The perfluoroethyl group imposes a significant steric footprint, or bulk, around its point of attachment on the pyridine ring. nuph.edu.uaresearchgate.net This spatial bulk influences the molecule's conformation and its ability to interact with other chemical species, a phenomenon known as steric hindrance. nuph.edu.ua
In synthetic transformations, the steric bulk of the -C₂F₅ group at the 6-position can impede the approach of reagents to the adjacent pyridine nitrogen (N1) and the 3-amino group. This can influence reaction selectivity and rates. For instance, reactions that require coordination to the pyridine nitrogen or direct interaction with the amine may be slowed or prevented. In some cases, increased steric hindrance has been shown to fundamentally alter reaction pathways when comparing a trifluoromethyl group to a larger perfluoroethyl group. nuph.edu.ua
In the context of molecular recognition, which governs how molecules bind to one another, both steric and electronic factors are critical. rsc.orgnih.govnih.gov The defined three-dimensional shape and the unique, electron-poor surface of the perfluoroethyl segment can lead to highly specific non-covalent interactions. While the bulky nature may prevent binding in some sterically constrained pockets, it can enhance selectivity for others. Furthermore, fluorinated segments can participate in specific interactions such as halogen bonding and can drive association in fluorous media, adding another dimension to its molecular recognition capabilities. researchgate.net
| Property | Influence of Perfluoroethyl Group | Implication in Chemistry |
| Electronic Effect | Strong -I (electron-withdrawing) | Decreases basicity of N atoms; deactivates ring to electrophiles. masterorganicchemistry.comlibretexts.org |
| Steric Effect | High steric bulk | Hinders access to adjacent N1 and C3-NH₂ positions; influences reaction selectivity. nuph.edu.uaresearchgate.net |
| Reactivity | Reduced nucleophilicity | Requires more forcing conditions for reactions at the amine or ring nitrogen. organic-chemistry.orgnih.gov |
| Molecular Recognition | Unique steric and electronic profile | Can enhance binding selectivity; enables specific interactions like halogen bonding. nih.govresearchgate.net |
Solvation and Solvent Effects in Fluorinated Systems
The presence of a perfluoroethyl group imparts unique solvation characteristics to the molecule. The replacement of hydrogen atoms with fluorine atoms generally increases a molecule's lipophilicity (affinity for non-polar environments), which is often measured as the octanol-water partition coefficient (logP). nih.govnih.gov This is due to the increase in the molecule's hydrophobic surface area. nih.gov
However, the effect is complex. While being lipophilic, highly fluorinated compounds are often poorly soluble in common hydrocarbon-based organic solvents. This has led to the concept of "fluorous" systems. wikipedia.org A fluorous phase is typically a perfluorinated solvent, such as perfluorohexane. Compounds with sufficient fluorine content, like this compound, are expected to exhibit enhanced solubility in these fluorous solvents. nih.govrsc.org This property forms the basis of fluorous chemistry, where a fluorinated tag is used to easily separate a product from non-fluorinated reagents by liquid-liquid extraction. wikipedia.org
The interaction with protic solvents is also affected. The strong electron-withdrawing nature of the -C₂F₅ group reduces the basicity of the nitrogen atoms, which in turn weakens their ability to act as hydrogen bond acceptors. nih.gov This can decrease solubility in protic solvents like water or alcohols compared to non-fluorinated analogues. Studies have shown that while pyridine can be effectively solvated by water, this interaction is weakened when electron density is withdrawn from the ring. uj.edu.plrsc.org Conversely, in fluorous solvents, specific fluorinated receptors like fluorous carboxylic acids can form strong hydrogen bonds with pyridine derivatives to dramatically enhance their solubility. researchgate.netacs.org
| Solvent Type | Expected Solubility Behavior | Rationale |
| Polar Protic (e.g., Water) | Low | Weakened hydrogen bonding capacity due to reduced basicity of N atoms. nih.govuj.edu.pl |
| Polar Aprotic (e.g., DMF) | Moderate | Solubilizing properties of DMF are generally good for a wide range of organic molecules. nih.gov |
| Non-Polar (e.g., Hexane) | Low | Despite increased lipophilicity, fluorinated compounds are often immiscible with hydrocarbons. rsc.org |
| Fluorous (e.g., Perfluorohexane) | Enhanced | "Like-dissolves-like" principle for highly fluorinated compounds. wikipedia.orgnih.gov |
Future Research Directions and Emerging Opportunities
Untapped Synthetic Methodologies for 6-(Perfluoroethyl)pyridin-3-amine
While standard methods for the synthesis of aminopyridines are likely applicable, several advanced and less-explored synthetic strategies could offer more efficient or novel routes to this compound and its derivatives.
Late-Stage C-H Functionalization: The direct introduction of the perfluoroethyl group onto a pre-functionalized aminopyridine scaffold represents a highly atom-economical approach. Recent advances in transition-metal-catalyzed C-H activation, particularly with palladium, could enable the direct perfluoroalkylation of a suitable aminopyridine precursor. uni-wuerzburg.deresearchgate.net This would bypass the need for multi-step sequences that often begin with less complex starting materials.
Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, especially for reactions involving highly reactive or gaseous reagents. The development of a flow-based synthesis for this compound could streamline its production and facilitate the safe handling of perfluoroalkylating agents.
Novel Amination Strategies: While classical methods like the Sandmeyer reaction can be used to introduce the amine functionality, newer catalytic amination reactions could provide milder and more versatile alternatives. nih.gov For instance, Buchwald-Hartwig amination or other related cross-coupling methodologies could be explored for the conversion of a corresponding halogenated 6-(perfluoroethyl)pyridine to the desired amine.
Exploration of Novel Reactivity Patterns
The unique electronic interplay between the amino group and the perfluoroethyl-substituted pyridine (B92270) ring in this compound opens the door to investigating novel reactivity patterns.
Multicomponent Reactions: The amine functionality makes this compound an ideal candidate for multicomponent reactions (MCRs). For example, its use in the Groebke–Blackburn–Bienaymé reaction could rapidly generate complex, drug-like scaffolds incorporating the fluorinated pyridine motif. beilstein-journals.org Similarly, its participation in other MCRs, such as the Ugi or Passerini reactions, remains an untapped area of research.
Photoredox Catalysis: The electron-deficient nature of the perfluoroalkylated pyridine ring could be exploited in photoredox-catalyzed transformations. The compound could potentially act as an electron acceptor or participate in radical-based reactions initiated by visible light, opening up new avenues for C-C and C-heteroatom bond formation.
Directed C-H Functionalization: The amino group can serve as a directing group for the functionalization of other positions on the pyridine ring or on substituents attached to the amine. This would allow for the regioselective introduction of additional functional groups, further expanding the chemical space accessible from this building block.
Integration into Advanced Functional Material Platforms
The incorporation of this compound into larger molecular architectures could lead to the development of advanced functional materials with unique properties.
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the perfluoroalkylated pyridine core makes it an attractive component for the design of new emitter or host materials for OLEDs. researchgate.net By combining this acceptor unit with suitable donor moieties, it may be possible to create materials with tunable emission colors and high quantum efficiencies.
Liquid Crystals: The rigid pyridine core and the flexible perfluoroethyl chain could be exploited in the design of novel liquid crystalline materials. The strong dipole moment associated with the perfluoroalkyl group could lead to desirable mesophase behavior and electro-optical properties.
Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound (amine and pyridine nitrogen) allows for its use as a monomer in polymerization reactions or as a ligand for the construction of MOFs. rsc.org The resulting materials could exhibit enhanced thermal stability, chemical resistance, and specific gas sorption properties due to the presence of the fluorinated side chains.
Synergistic Approaches Combining Synthetic and Computational Studies
A close collaboration between synthetic chemists and computational scientists will be crucial for unlocking the full potential of this compound.
Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely sites of reaction, to rationalize observed reactivity patterns, and to guide the design of new experiments. researchgate.net For example, computational studies could help to identify the most promising catalytic systems for C-H functionalization or to predict the regioselectivity of multicomponent reactions.
In Silico Design of Functional Materials: Molecular modeling can be employed to predict the electronic and photophysical properties of materials derived from this compound. researchgate.net This would allow for the in silico screening of large numbers of virtual compounds, enabling researchers to prioritize the most promising candidates for synthesis.
Understanding Intermolecular Interactions: Computational methods can provide valuable insights into the non-covalent interactions that govern the self-assembly of molecules containing the 6-(perfluoroethyl)pyridin-3-amino moiety. This is particularly important for the rational design of liquid crystals and other ordered materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Perfluoroethyl)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis of fluorinated pyridin-amine derivatives typically involves nucleophilic substitution or catalytic hydrogenation. For example, 6-(Difluoromethoxy)pyridin-3-amine is synthesized via hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using Pd/C in methanol, achieving yields up to 105% under controlled conditions . For perfluoroethyl analogs, similar protocols may apply, but the strong electron-withdrawing nature of the perfluoroethyl group could necessitate higher catalyst loading or elevated temperatures.
- Data Consideration : Monitor reaction progress via TLC or LC-MS. Optimize parameters (e.g., solvent polarity, temperature) to mitigate side reactions like dehalogenation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- NMR Spectroscopy : and NMR are critical for confirming substituent positions and fluorine environments. For example, in related compounds, NMR peaks for pyridin-3-amine protons appear at δ 6.5–8.5 ppm, while NMR shows distinct shifts for perfluoroethyl groups (e.g., δ -75 to -85 ppm) .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

